

# A Technical Guide to the Spectral Analysis of Triethylene Glycol Monobenzyl Ether

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## Compound of Interest

Compound Name: *Triethylene glycol monobenzyl ether*

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This technical guide provides a comprehensive overview of the spectral data for **triethylene glycol monobenzyl ether**, a key building block in various chemical syntheses, including its application as a PROTAC linker. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

## Molecular Structure

Chemical Name: 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-ol CAS Number: 55489-58-2

Molecular Formula:  $C_{13}H_{20}O_4$  Molecular Weight: 240.30 g/mol

## Spectral Data Summary

The following tables summarize the key spectral data for **triethylene glycol monobenzyl ether**.

### $^1H$ NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.39 - 7.27	m	5H	Ar-H
4.58	s	2H	Ar-CH <sub>2</sub> -O
3.75 - 3.55	m	12H	O-CH <sub>2</sub> -CH <sub>2</sub> -O
2.90 (broad)	s	1H	OH

Note: Data is inferred from typical chemical shifts for similar structures.

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
138.5	Ar-C (quaternary)
128.4	Ar-CH
127.7	Ar-CH
127.6	Ar-CH
73.3	Ar-CH <sub>2</sub> -O
72.5	O-CH <sub>2</sub> -CH <sub>2</sub> -OH
70.8	O-CH <sub>2</sub> -CH <sub>2</sub> -O
70.5	O-CH <sub>2</sub> -CH <sub>2</sub> -O
70.3	O-CH <sub>2</sub> -CH <sub>2</sub> -O
69.3	O-CH <sub>2</sub> -CH <sub>2</sub> -O-Ar
61.7	HO-CH <sub>2</sub>

Note: Predicted values based on analogous structures such as triethylene glycol and its derivatives, as direct experimental data for the title compound was not available in the search results.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 (broad)	Strong	O-H stretch (alcohol)
3030	Medium	C-H stretch (aromatic)
2920, 2870	Strong	C-H stretch (aliphatic)
1495, 1450	Medium	C=C stretch (aromatic ring)
1100	Strong	C-O stretch (ether)
740, 700	Strong	C-H bend (aromatic, monosubstituted)

Note: Characteristic absorption bands are inferred from the spectra of triethylene glycol and other aromatic ethers, as a specific spectrum for **triethylene glycol monobenzyl ether** was not found.<sup>[3][4]</sup>

## Mass Spectrometry (MS) Data

m/z	Interpretation
240.13	[M] <sup>+</sup> (Molecular Ion)
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion, characteristic of benzyl group)
45.03	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup> (Fragment from ethylene glycol unit)

Note: Fragmentation pattern is predicted based on the common fragmentation of ethers, which involves cleavage of C-O and C-C bonds.<sup>[5][6]</sup> The molecular ion peak is expected for the parent compound.

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **triethylene glycol monobenzyl ether** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Analysis: Transfer the solution to a 5 mm NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

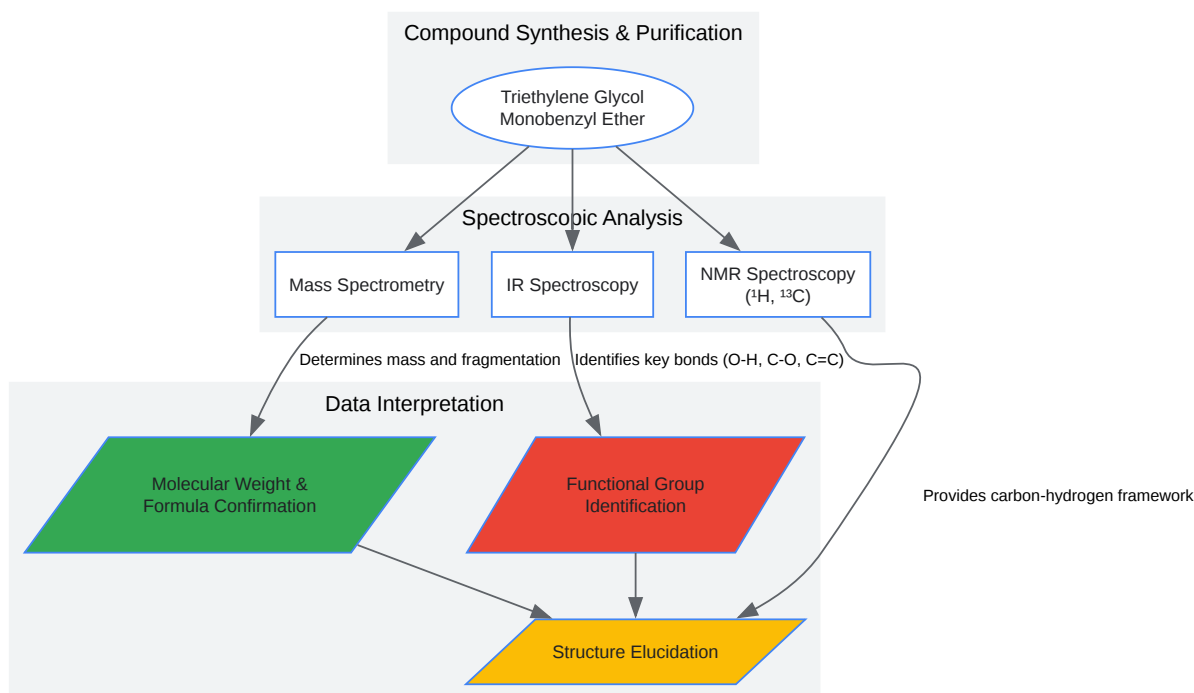
- Sample Preparation: For a liquid sample like **triethylene glycol monobenzyl ether**, a neat spectrum can be obtained. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
- Analysis: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.<sup>[7]</sup>
- Analysis: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.<sup>[8]</sup>
- Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

## Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound and the relationships between the different spectral techniques.



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